1-Cyclobutyl-3-ethynylbenzene
Description
Significance of Substituted Benzene (B151609) Derivatives in Organic Chemistry
Substituted benzene derivatives are foundational to organic chemistry, serving as key building blocks in the synthesis of a wide array of complex molecules. smolecule.com The benzene ring's inherent stability, a result of the delocalization of its π-electrons, provides a robust scaffold upon which functional groups can be installed. These substituents profoundly influence the chemical and physical properties of the parent benzene molecule. nih.govnih.gov
The nature of the substituents dictates the electron density of the aromatic ring, thereby affecting its reactivity towards electrophilic aromatic substitution. nih.gov Substituents are broadly classified as either activating or deactivating groups, which also direct incoming electrophiles to specific positions (ortho, meta, or para) on the benzene ring. nih.govnih.gov This directional influence is crucial for the regioselective synthesis of polysubstituted aromatic compounds. The diverse applications of substituted benzenes span from pharmaceuticals and agrochemicals to polymers and advanced materials. nih.gov
Overview of Ethynylbenzene Derivatives in Contemporary Research
Ethynylbenzene and its derivatives are characterized by the presence of a carbon-carbon triple bond directly attached to a benzene ring. This functional group is a versatile tool in modern organic synthesis. The terminal alkyne proton is weakly acidic and can be removed to form a powerful nucleophile, the acetylide anion. This reactivity allows for the construction of more complex carbon skeletons.
Furthermore, the ethynyl (B1212043) group is a key participant in a variety of powerful coupling reactions, most notably the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgsci-hub.se This reaction is instrumental in the synthesis of conjugated systems. Ethynylbenzene derivatives are extensively used as monomers in the creation of polymers with interesting electronic and photophysical properties. smolecule.com They are also crucial intermediates in the synthesis of natural products and in the development of nonlinear optical materials. nih.gov The reactivity of the ethynyl group also lends itself to "click chemistry," a set of biocompatible reactions for molecular assembly. researchgate.net
Role of Cycloalkyl Moieties in Molecular Design and Strain Effects
The incorporation of cycloalkyl groups into molecular structures is a widely used strategy in medicinal chemistry and materials science. These saturated carbocyclic rings can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. semanticscholar.org The cyclobutyl group, a four-membered ring, is of particular interest due to its significant ring strain (approximately 26.3 kcal/mol). arizona.edu
Research Landscape and Rationale for Investigating Bifunctional Aromatic Systems
Bifunctional molecules, which possess two distinct reactive sites, are of great interest as they allow for sequential or orthogonal chemical transformations. nih.gov In the case of 1-Cyclobutyl-3-ethynylbenzene, the presence of both a modifiable aromatic ring and a reactive alkyne offers a platform for creating complex molecular architectures. Such systems are valuable in the development of molecular probes, bifunctional catalysts, and as building blocks for polymers and dendrimers. aksci.commyskinrecipes.com
The investigation of bifunctional aromatic systems like this compound is driven by the potential to combine the properties of its constituent parts. For example, the cyclobutyl group can be used to tune the molecule's physical properties or to interact with a specific binding site, while the ethynyl group can be used for further elaboration of the molecular structure through coupling reactions. This modularity is highly desirable in the rational design of new functional materials and pharmacologically active compounds. google.com
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not widely available in the literature, its properties can be predicted based on its structure and by comparison with related compounds.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₂H₁₂ |
| Molecular Weight | 156.23 g/mol |
| XLogP3 | 3.9 |
| Hydrogen Bond Donors | 1 |
Data is computationally predicted.
Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Characteristic Peaks |
|---|---|
| ¹H NMR | Aromatic protons (δ ~7.0-7.5 ppm), Terminal alkyne proton (δ ~3.0 ppm), Cyclobutyl protons (δ ~1.8-2.5 ppm) |
| ¹³C NMR | Aromatic carbons (δ ~120-145 ppm), Alkyne carbons (δ ~80-85 ppm), Cyclobutyl carbons (δ ~20-40 ppm) |
| IR Spectroscopy | Terminal alkyne C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aromatic C=C stretch (~1600, 1475 cm⁻¹) |
These are predicted values based on the functional groups present. researchgate.net
Synthesis of this compound
A plausible and efficient synthetic route to this compound would involve a Sonogashira coupling reaction. This would typically start with a halogenated cyclobutylbenzene, such as 1-bromo-3-cyclobutylbenzene (B1376826), which would then be coupled with a protected or terminal alkyne.
A likely two-step synthesis would be:
Sonogashira Coupling: 1-Bromo-3-cyclobutylbenzene is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
Deprotection: The resulting trimethylsilyl-protected alkyne is then treated with a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride) or a base (e.g., potassium carbonate in methanol) to remove the silyl (B83357) group and yield the terminal alkyne, this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclobutyl-3-ethynylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-2-10-5-3-8-12(9-10)11-6-4-7-11/h1,3,5,8-9,11H,4,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSJGIPSLSFIJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C2CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Cyclobutyl 3 Ethynylbenzene and Analogous Structures
Strategies for Incorporating the Ethynyl (B1212043) Moiety
The creation of the carbon-carbon triple bond of the ethynyl group on a benzene (B151609) ring requires robust and selective chemical reactions. The choice of synthetic strategy is often dictated by the availability of starting materials, functional group tolerance, and desired scale of the reaction.
Dehydrohalogenation represents a classical approach to alkyne synthesis, involving the elimination of two molecules of hydrogen halide from a dihaloalkane. youtube.comyoutube.com This transformation is typically achieved by treating a vicinal or geminal dihalide with a strong base. libretexts.org For the synthesis of a substituted ethynylbenzene, the precursor would be a dihaloethylbenzene derivative.
The reaction proceeds via a double E2 elimination mechanism. libretexts.org A strong, sterically hindered base is often employed to favor elimination over substitution. youtube.com Common bases for this transformation include sodium amide (NaNH₂) in liquid ammonia, potassium hydroxide (B78521) (KOH) in ethanol, and various alkoxides. libretexts.org The reaction often requires elevated temperatures to drive the double elimination to completion. youtube.comgoogle.com
The nature of the dihalide precursor is crucial. Both vicinal (halogens on adjacent carbons) and geminal (halogens on the same carbon) dihalides can serve as substrates. youtube.comlibretexts.org For instance, the synthesis of an ethynylbenzene derivative could start from the corresponding (1,2-dihaloethyl)benzene or (2,2-dihaloethyl)benzene.
Table 1: Typical Conditions for Dehydrohalogenation
| Dihalide Type | Base | Solvent | Temperature | Product |
|---|---|---|---|---|
| Vicinal | NaNH₂ | Liquid NH₃ | -33 °C to reflux | Terminal Alkyne |
| Geminal | KOH | Ethanol | Reflux | Terminal Alkyne |
This table presents generalized conditions for the dehydrohalogenation reaction to form terminal alkynes.
The Corey-Fuchs reaction provides a reliable two-step method for the conversion of aldehydes into terminal alkynes, representing a one-carbon homologation. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This methodology is particularly useful when the corresponding benzaldehyde (B42025) is readily available. The synthesis would commence with 3-cyclobutylbenzaldehyde.
The first step involves the reaction of the aldehyde with a phosphonium (B103445) ylide generated in situ from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) to yield a 1,1-dibromoalkene. wikipedia.orgalfa-chemistry.comjk-sci.com The use of zinc dust can facilitate this transformation, reducing the amount of triphenylphosphine required and simplifying purification. alfa-chemistry.comjk-sci.com
In the second step, the resulting dibromoalkene is treated with a strong base, typically two equivalents of an alkyllithium reagent such as n-butyllithium (n-BuLi). organic-chemistry.orgjk-sci.com This induces dehydrohalogenation followed by a lithium-halogen exchange and subsequent elimination to form the terminal alkyne upon aqueous workup. organic-chemistry.org A key advantage of this method is the ability to trap the intermediate lithium acetylide with various electrophiles to generate internal alkynes. organic-chemistry.org
Table 2: Key Steps and Reagents in the Corey-Fuchs Reaction
| Step | Transformation | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Aldehyde to Dibromoalkene | PPh₃, CBr₄, (optional Zn) | 1-Cyclobutyl-3-(2,2-dibromovinyl)benzene |
This table outlines the sequential steps for the synthesis of a terminal alkyne from an aldehyde via the Corey-Fuchs reaction.
Recent advancements have focused on improving the scalability and operational simplicity of this reaction, for instance, by using trimethyl phosphite (B83602) in place of triphenylphosphine to simplify the removal of byproducts. acs.org
The Sonogashira cross-coupling reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. wikipedia.orgnih.gov It involves the coupling of an aryl or vinyl halide with a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst. wikipedia.orgnih.gov For the synthesis of 1-cyclobutyl-3-ethynylbenzene, this would involve the reaction of 1-cyclobutyl-3-halobenzene with a protected or terminal acetylene (B1199291) source.
The heart of the Sonogashira reaction is the palladium catalyst. libretexts.org Typically, a palladium(0) species is the active catalyst, which can be generated in situ from a palladium(II) precatalyst. wikipedia.org Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. wikipedia.orglibretexts.org
The choice of ligand is critical for the efficiency and scope of the reaction. libretexts.org Phosphine (B1218219) ligands are most common, with triphenylphosphine (PPh₃) being a classic example. wikipedia.org However, more electron-rich and sterically bulky phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), can often lead to higher catalytic activity, especially for less reactive aryl chlorides. libretexts.orgacs.org N-heterocyclic carbenes (NHCs) have also emerged as a robust class of ligands for Sonogashira couplings. researchgate.net
Table 3: Common Palladium Catalysts and Ligands for Sonogashira Coupling
| Palladium Source | Ligand | Typical Substrates |
|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | Aryl iodides, Aryl bromides |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | Aryl iodides, Aryl bromides |
| Pd₂(dba)₃ | Various phosphines (e.g., P(t-Bu)₃) | Aryl bromides, Aryl chlorides |
This table summarizes common palladium sources and ligands used in Sonogashira cross-coupling reactions.
The original Sonogashira protocol utilizes a copper(I) salt, such as CuI, as a co-catalyst. wikipedia.org The role of the copper is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. wikipedia.org This copper-mediated pathway generally allows for milder reaction conditions. wikipedia.org
However, the presence of copper can sometimes lead to undesirable side reactions, most notably the oxidative homocoupling of the terminal alkyne (Glaser coupling). cetjournal.it This has spurred the development of copper-free Sonogashira protocols. nih.govacs.org In these systems, a base, often an amine like piperidine (B6355638) or pyrrolidine, is believed to facilitate the deprotonation of the alkyne and its subsequent transfer to the palladium complex. wikipedia.org Copper-free conditions are particularly advantageous in the synthesis of complex molecules where copper-sensitive functional groups are present. nih.gov A variety of palladium catalysts and ligands have been shown to be effective under copper-free conditions, often requiring a strong organic base. cetjournal.itnih.gov
The Sonogashira reaction exhibits a predictable reactivity pattern with respect to the aryl halide, with reactivity decreasing in the order I > Br > Cl. acs.org This differential reactivity allows for regioselective couplings in di- or polyhalogenated aromatic substrates. libretexts.org For instance, in a molecule containing both an iodine and a bromine atom, the coupling will preferentially occur at the more reactive carbon-iodine bond. libretexts.org
When two identical halogens are present on an aromatic ring, the regioselectivity is governed by electronic and steric factors. libretexts.org Generally, the coupling occurs at the more electrophilic carbon center. libretexts.org The substrate scope of the Sonogashira reaction is broad, tolerating a wide range of functional groups on both the aryl halide and the alkyne coupling partners. beilstein-journals.orgbeilstein-journals.org This versatility has made it a cornerstone of modern organic synthesis. nih.gov For substrates with multiple potential coupling sites, the choice of catalyst and reaction conditions can sometimes be tuned to favor a specific regioisomer. rsc.org
Alternative Alkynylation Methods for Aryl Systems
While the Sonogashira coupling is a cornerstone of arylalkyne synthesis, several alternative methods have been developed to overcome its limitations, such as the requirement of a copper co-catalyst which can lead to undesirable alkyne homocoupling (Glaser coupling). organic-chemistry.orgrsc.orgpitt.edu These alternative strategies offer different substrate scopes, functional group tolerances, and reaction conditions.
Copper-Free Sonogashira (Heck Alkynylation): This variation of the Sonogashira reaction proceeds without a copper co-catalyst, thereby avoiding the formation of diyne byproducts. organic-chemistry.orgrsc.org The reaction is typically catalyzed by a palladium complex, often with bulky, electron-rich phosphine ligands. acs.orgorganic-chemistry.org These ligands facilitate the catalytic cycle and allow for the coupling of various aryl halides, including less reactive aryl chlorides, with terminal alkynes under relatively mild conditions. organic-chemistry.orgacs.org Some protocols have been developed to run at room temperature. researchgate.net
Direct C-H Alkynylation: A more atom-economical approach involves the direct coupling of an alkyne with an aromatic C-H bond, eliminating the need for pre-functionalized aryl halides. rsc.orgacs.org This transformation is often achieved using transition metal catalysts, such as rhodium, iridium, or palladium, which can facilitate the activation of the C-H bond. rsc.orgnih.govacs.org Chelation assistance, where a directing group on the aryl substrate coordinates to the metal center, is commonly employed to control the regioselectivity of the alkynylation, typically favoring the ortho position. rsc.orgacs.org Hypervalent iodine reagents are frequently used as the alkyne source in these reactions. rsc.orgnih.govacs.org Recent advances have also demonstrated non-directed C-H alkynylation where regioselectivity is controlled by steric factors, providing access to otherwise challenging regioisomers. acs.orgmpg.de
Decarboxylative Alkynylation: This method utilizes readily available aryl carboxylic acids as the starting material. The carboxylic acid group is removed as carbon dioxide during the reaction, and an alkyne is installed in its place. nih.govrsc.org This transformation can be catalyzed by palladium or other transition metals like nickel and iron. nih.govorganic-chemistry.org Alkynyl carboxylic acids can serve as the alkyne source, coupling with aryl halides or tosylates in a process that releases two molecules of CO2. organic-chemistry.orgacs.orgresearchgate.net This strategy is advantageous as it uses stable and easily handled carboxylic acids as surrogates for terminal alkynes. rsc.org
| Method | Catalyst System | Aryl Substrate | Alkyne Source | Key Advantages |
|---|---|---|---|---|
| Copper-Free Sonogashira | Palladium complexes with phosphine ligands (e.g., Pd(OAc)₂, Xphos) | Aryl Halides (I, Br, Cl), Tosylates | Terminal Alkynes | Avoids alkyne homocoupling; mild conditions. organic-chemistry.orgresearchgate.netorganic-chemistry.org |
| Direct C-H Alkynylation | Rh(III), Ir(III), Pd(II) | Arenes with directing groups or specific steric/electronic properties | Hypervalent Iodine-Alkyne Reagents | High atom economy; no pre-functionalization needed. rsc.orgacs.orgnih.gov |
| Decarboxylative Alkynylation | Palladium, Nickel, or Iron complexes | Aryl Carboxylic Acids | Alkynyl Carboxylic Acids or other alkynylating agents | Utilizes stable and abundant carboxylic acids. nih.govrsc.orgacs.org |
Synthesis of Cyclobutyl-Containing Precursors
The cyclobutane (B1203170) ring, a strained four-membered carbocycle, is a key structural motif in various bioactive molecules and serves as a versatile synthetic intermediate. nih.govresearchgate.netnih.gov Its synthesis and subsequent functionalization are critical for accessing compounds like this compound.
Cyclobutane and Cyclobutene (B1205218) Ring Formation via Cycloaddition Reactions
[2+2] cycloaddition reactions, where two unsaturated molecules react to form a four-membered ring, are the most direct and common methods for constructing cyclobutane and cyclobutene frameworks. nih.govacs.org
According to the Woodward-Hoffmann rules, the [2+2] cycloaddition of two alkenes is thermally forbidden but photochemically allowed. acs.orgharvard.edu Photochemical [2+2] cycloadditions are a powerful tool for synthesizing cyclobutane rings and have been widely used since the early discoveries of olefin photodimerization. acs.org These reactions typically proceed through the photoexcitation of one of the alkene partners to a triplet state, which then adds to the ground-state alkene via a 1,4-diradical intermediate. baranlab.org The reaction can be performed intramolecularly or intermolecularly and is often used with enones, which are more easily photoexcited than simple olefins. harvard.eduacs.org
While direct thermal [2+2] cycloadditions of simple alkenes are rare due to the high activation energy, they can occur with highly activated substrates, such as ketenes or keteniminium salts, which react with alkenes to form cyclobutanones or cyclobutylamines, respectively. nih.govkib.ac.cn These reactions often proceed through a concerted, but asynchronous, mechanism.
Transition metals can catalyze [2+2] cycloadditions that are thermally forbidden in their absence. acs.orgbaranlab.org A variety of metals, including nickel, iron, cobalt, and copper, have been shown to promote these reactions. acs.orgresearchgate.net The mechanism often involves the formation of a metallacyclopentane intermediate from two alkene units, which then undergoes reductive elimination to furnish the cyclobutane product. Copper(I) salts, in particular, are effective catalysts for the [2+2] photocycloaddition of olefins. acs.org These metal-catalyzed approaches can provide access to different stereochemical outcomes compared to their photochemical counterparts and can often be performed under milder conditions.
Ring expansion reactions offer an alternative route to cyclobutene derivatives, often starting from more readily accessible three-membered rings. nih.gov A notable example is the rhodium(II)-catalyzed ring expansion of cyclopropyl (B3062369) N-tosylhydrazones. organic-chemistry.orgorganic-chemistry.org This reaction proceeds through the formation of a rhodium carbene intermediate, which undergoes a 1,2-aryl or -alkyl shift to expand the cyclopropane (B1198618) ring into a cyclobutene. organic-chemistry.org Other strategies include the thermal rearrangement of cyclopropyl carbenes and the ring expansion of tertiary alcohols derived from cyclobutenimines. organic-chemistry.orgscispace.com
| Method | Reactants | Conditions | Product Type | Key Features |
|---|---|---|---|---|
| Photochemical [2+2] Cycloaddition | Two Alkenes (often one is an enone) | UV light (hν), often with a sensitizer | Cyclobutane | Proceeds via diradical intermediate; stereochemistry can be controlled. acs.orgbaranlab.org |
| Thermal [2+2] Cycloaddition | Alkene + Ketene/Keteniminium | Heat (Δ) | Cyclobutanone (B123998)/Cyclobutylamine | Requires activated substrates. nih.govkib.ac.cn |
| Metal-Catalyzed [2+2] Cycloaddition | Two Alkenes | Transition metal catalyst (e.g., Ni, Fe, Co, Cu) | Cyclobutane | Allows thermally "forbidden" reactions; can control stereoselectivity. acs.orgresearchgate.net |
| Ring Expansion | Cyclopropyl derivatives (e.g., N-tosylhydrazones) | Rh(II) catalyst, heat | Cyclobutene | Accesses strained rings from smaller precursors. organic-chemistry.orgorganic-chemistry.org |
Functionalization and Derivatization of Cyclobutyl Rings
Once the cyclobutane ring is formed, it can be further functionalized to introduce the desired substitution pattern. C–H functionalization has emerged as a powerful strategy for the direct installation of substituents onto a cyclobutane core, avoiding the need for pre-installed functional groups. baranlab.orgnih.gov Palladium-catalyzed C-H arylation, for instance, can be guided by a directing group to install an aryl moiety at a specific position. nih.govacs.org
Another approach involves the cross-coupling of cyclobutyl organometallic reagents with electrophiles. For example, cyclobutyl Grignard reagents can be coupled with alkyl iodides in the presence of a cobalt catalyst to form alkyl-substituted cyclobutanes. acs.org Furthermore, functionalized cyclobutanes can be accessed through sequential C-H/C-C functionalization strategies. For instance, a Norrish-Yang cyclization of a cyclobutyl aryl ketone can generate a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C-C bond cleavage and functionalization to yield cis-1,3-disubstituted cyclobutanes. nih.govresearchgate.net These methods provide versatile entry points for creating a wide array of substituted cyclobutane precursors necessary for the synthesis of complex target molecules.
Convergent and Divergent Synthetic Routes to this compound
The construction of this compound can be conceptualized through both convergent and divergent synthetic plans. These approaches offer tactical advantages in the assembly of the final product and its analogs.
Conversely, a divergent synthesis would begin with a common starting material, such as a 1,3-disubstituted benzene derivative, which is then elaborated in a stepwise fashion to introduce the cyclobutyl and ethynyl functionalities. rsc.orgnih.govnih.gov This strategy is particularly useful for creating a library of related compounds, where different alkyl or alkynyl groups can be introduced from a common intermediate. The order of introduction of the substituents is critical and is governed by the directing effects of the groups already present on the aromatic ring. libretexts.orglibretexts.org For this compound, a meta-disubstituted pattern is required. Since an alkyl group (cyclobutyl) is an ortho-, para-director and the ethynyl group is also considered weakly ortho-, para-directing, careful strategic planning is necessary. One might start with a meta-directing group to install two other groups in a meta relationship, and then convert the initial directing group into one of the desired functionalities. libretexts.org
Sequential Coupling of Pre-functionalized Fragments
A highly effective and widely used method for the synthesis of molecules like this compound is the sequential coupling of pre-functionalized fragments, with the Sonogashira coupling being a cornerstone reaction for this approach. wikipedia.orgsynarchive.com This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org
A plausible synthetic route would commence with the preparation of a 1-bromo-3-cyclobutylbenzene (B1376826) intermediate. This can be achieved through Friedel-Crafts acylation of benzene with cyclobutanecarbonyl chloride, followed by reduction of the ketone to a cyclobutyl group, and subsequent bromination. The directing effects of the substituents at each step must be considered to achieve the desired 1,3-substitution pattern. libretexts.orglibretexts.org
Once the 1-bromo-3-cyclobutylbenzene fragment is obtained, it can be subjected to a Sonogashira coupling with a protected alkyne, such as ethynyltrimethylsilane (TMSA). The use of a silyl (B83357) protecting group on the alkyne prevents its self-coupling and other unwanted side reactions. gelest.com The coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.org Following the successful coupling, the trimethylsilyl (B98337) group is removed under basic or fluoride-mediated conditions to yield the terminal alkyne, this compound.
The table below summarizes typical conditions for the Sonogashira coupling reaction.
| Component | Examples | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [DTBNpP]Pd(crotyl)Cl | Catalyzes the oxidative addition and reductive elimination steps. organic-chemistry.orgnih.gov |
| Copper(I) Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate. wikipedia.org |
| Base | Et₃N, piperidine, diisopropylamine (B44863) (DIPA) | Neutralizes the hydrogen halide produced and facilitates the deprotonation of the alkyne. |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene | Solubilizes the reactants and catalyst. |
| Alkyne Source | Ethynyltrimethylsilane, Phenylacetylene (B144264) | Provides the ethynyl moiety for the coupling reaction. gelest.com |
Stereoselective and Enantioselective Synthesis Approaches
While this compound itself is an achiral molecule, the principles of stereoselective and enantioselective synthesis are highly relevant for the preparation of chiral analogs that may have applications in medicinal chemistry and materials science. acs.orgnih.gov The focus of these approaches is the controlled synthesis of the cyclobutane ring with specific stereochemistry.
Various methods have been developed for the stereoselective synthesis of substituted cyclobutanes. nih.govrsc.org These include:
[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions between alkenes are powerful methods for constructing the cyclobutane core. The stereochemistry can often be controlled by the choice of catalyst and reaction conditions. acs.org
Diastereoselective Reductions: The reduction of a substituted cyclobutanone can lead to the formation of cis or trans cyclobutanols with high diastereoselectivity, depending on the reducing agent and the steric environment of the ketone. acs.org
Cascade Reactions: Multi-step cascade reactions can be designed to build complex, multi-substituted cyclobutane systems with high stereocontrol in a single operation. nih.gov
For instance, an enantioselective synthesis could begin with an asymmetric [2+2] cycloaddition to form a chiral cyclobutane derivative. This chiral building block, bearing appropriate functional groups, could then be elaborated and coupled to an ethynylbenzene fragment using methods like the Sonogashira reaction, thereby producing a chiral analog of this compound.
The following table highlights some modern approaches to stereoselective cyclobutane synthesis.
| Synthetic Method | Description | Stereochemical Outcome |
| Cascade Asymmetric Allylic Etherification/[2+2] Photocycloaddition | An iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition. acs.orgnih.gov | Provides chiral oxa-[3.2.0]-bicyclic heptanes with high diastereo- and enantioselectivity (up to 12:1 dr, >99% ee). nih.gov |
| Diastereoselective Reduction of Cyclobutylidene Meldrum's Acid | Reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride. acs.org | Yields cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds with high diastereoselectivity. acs.org |
| Sulfa-Michael Addition to Cyclobutenes | Addition of thiols to cyclobutenes, which can be catalyzed by a chiral organocatalyst. rsc.org | Can produce thio-substituted cyclobutanes with high diastereoselectivity (>95:5 dr) and enantioselectivity (up to 99.7:0.3 er). rsc.org |
These stereocontrolled methods provide access to a wide array of structurally diverse and optically active cyclobutane derivatives, which can serve as valuable intermediates in the synthesis of complex target molecules. rsc.orgacs.org
Molecular Structure, Conformation, and Spectroscopic Analysis
Elucidation of Molecular Geometry and Conformational Preferences
Substituents on a benzene (B151609) ring induce geometric deformations due to their differing electronic properties. The influence of a substituent can be broadly categorized into inductive and resonance (conjugative) effects, which alter the bond lengths and angles of the aromatic ring. msu.edu The ethynyl (B1212043) group is generally considered to be weakly electron-withdrawing through induction, while the cyclobutyl group, as an alkyl substituent, is weakly electron-donating. libretexts.org
In ethynylbenzenes, the ethynyl substituent has been shown to cause specific distortions in the benzene ring. Gas-phase electron diffraction and quantum chemical calculations on ethynylbenzene have revealed that the mean length of the ring C-C bonds increases by approximately 0.002 Å per ethynyl group. nih.gov The C(ipso)-C(ortho) bonds are typically longer than other ring bonds, and the internal ring angle at the point of substitution (ipso-angle) is slightly reduced from the ideal 120° of unsubstituted benzene. This is a characteristic effect of electronegative substituents. Conversely, the electron-donating cyclobutyl group would be expected to cause a slight increase in the ipso-angle and a minor shortening of the adjacent ring bonds. In 1-Cyclobutyl-3-ethynylbenzene, these two groups exert their influence from the meta-position, leading to a complex pattern of bond length and angle variations that result from the superposition of their individual effects.
Cycloalkanes, with the exception of cyclopropane (B1198618), adopt non-planar or "puckered" conformations to minimize ring strain, which is a combination of angle strain and torsional strain. ucalgary.ca The cyclobutane (B1203170) ring exists in a dynamic equilibrium between a planar D4h symmetry structure and a more stable puckered (or bent) D2d symmetry conformation. acs.org The planar structure suffers from significant torsional strain due to the eclipsing of all eight C-H bonds. By puckering, the ring relieves this torsional strain, although this slightly increases the angle strain. ucalgary.ca
The puckered conformation is the global energy minimum, while the planar form represents the transition state for the interconversion between two equivalent puckered forms (ring inversion). acs.orgnih.gov The energy barrier for this inversion in cyclobutane is relatively low, estimated to be around 482-498 cm⁻¹ (approximately 1.4 kcal/mol). nih.govnih.gov This low barrier means that at room temperature, the cyclobutyl ring is in constant, rapid motion, flipping between puckered conformations. The puckering angle (the dihedral angle between the C1-C2-C3 and C1-C4-C3 planes) in cyclobutane is approximately 29-30°. nih.govnih.gov When a substituent is attached, as in this compound, two distinct puckered conformations can exist: one where the substituent is in an "equatorial" position and one where it is in an "axial" position, which may have slightly different energies.
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are essential for the unambiguous determination of the molecular structure of this compound.
NMR spectroscopy provides detailed information about the chemical environment of each nucleus (primarily ¹H and ¹³C) in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, alkynyl, and cyclobutyl protons. jove.com
Aromatic Protons (δ 7.0-7.5 ppm): The 1,3-disubstituted pattern will result in four signals in the aromatic region. libretexts.org These protons will exhibit complex splitting patterns due to ortho- and meta-couplings.
Alkynyl Proton (δ ~3.0 ppm): The proton on the terminal alkyne (≡C-H) typically appears as a sharp singlet in a relatively upfield region for a proton attached to an sp-hybridized carbon, a consequence of the magnetic anisotropy of the triple bond. libretexts.org
Cyclobutyl Protons (δ 1.8-3.6 ppm): The cyclobutyl group has seven protons. The single proton attached directly to the benzene ring (the benzylic methine, -CH-) will be the most downfield of this group (likely δ 3.2-3.6 ppm) and will appear as a multiplet due to coupling with adjacent methylene (B1212753) protons. The remaining six protons on the three methylene (-CH₂-) groups will appear as complex multiplets in the range of δ 1.8-2.5 ppm.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplets (m) |
| Benzylic (Ar-CH-) | 3.2 - 3.6 | Multiplet (m) |
| Alkynyl (≡C-H) | ~3.0 | Singlet (s) |
| Cyclobutyl (-CH₂-) | 1.8 - 2.5 | Multiplets (m) |
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.
Aromatic Carbons (δ 120-150 ppm): Six signals are expected for the aromatic carbons. libretexts.org The two carbons directly attached to the substituents (ipso-carbons) will have distinct shifts; the carbon attached to the cyclobutyl group will be around δ 148-150 ppm, while the one attached to the ethynyl group will be further upfield, around δ 122-124 ppm. The remaining four aromatic carbons will appear in the δ 125-132 ppm range.
Alkyne Carbons (δ ~80-85 ppm): The two sp-hybridized carbons of the alkyne group will resonate in a characteristic region, with the terminal carbon (≡CH) appearing slightly upfield of the internal carbon (Ar-C≡). rsc.org
Cyclobutyl Carbons (δ ~20-40 ppm): Three signals are expected for the cyclobutyl ring carbons. The benzylic carbon (-CH-) will be the most downfield (δ ~38-40 ppm), while the two sets of methylene carbons (-CH₂-) will appear further upfield (δ ~20-30 ppm).
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-C₄H₇) | 148 - 150 |
| Aromatic (CH) | 125 - 132 |
| Aromatic (C-C≡CH) | 122 - 124 |
| Alkyne (Ar-C≡) | ~83 |
| Alkyne (≡CH) | ~78 |
| Cyclobutyl (Ar-CH-) | 38 - 40 |
| Cyclobutyl (-CH₂-) | 20 - 30 |
Vibrational spectroscopy is highly sensitive to the specific functional groups within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by absorptions from the alkyne, cyclobutyl, and aromatic groups.
Alkyne Vibrations: The most characteristic peaks for the terminal alkyne are a sharp, strong C-H stretching absorption around 3300 cm⁻¹ and a weaker C≡C triple bond stretching absorption in the 2100-2140 cm⁻¹ range. libretexts.orgorgchemboulder.com A C-H bending vibration may also be observed between 610-700 cm⁻¹. orgchemboulder.com
Cyclobutyl Vibrations: The C-H stretching vibrations of the CH and CH₂ groups of the cyclobutyl ring will appear just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹). docbrown.info CH₂ bending (scissoring) vibrations occur around 1450 cm⁻¹. dtic.mil The spectrum will also contain complex absorptions corresponding to ring deformation and puckering modes at lower frequencies. docbrown.info
Aromatic Vibrations: Aromatic C-H stretching vibrations are typically seen as weaker absorptions just above 3000 cm⁻¹. C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. Strong bands in the 650-900 cm⁻¹ range due to C-H out-of-plane bending are diagnostic of the benzene substitution pattern (in this case, 1,3-disubstitution).
Raman Spectroscopy: Raman spectroscopy is an excellent complementary technique. The C≡C triple bond stretch, which is often weak in the IR spectrum, typically gives a strong, sharp signal in the Raman spectrum, making it a powerful tool for identifying alkynes. nih.gov The symmetric "breathing" mode of the benzene ring also tends to be strong in the Raman spectrum.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
| ≡C-H Stretch | Terminal Alkyne | 3270 - 3330 | Strong, Sharp |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |
| C-H Stretch | Cyclobutyl (CH, CH₂) | 2850 - 2975 | Strong |
| C≡C Stretch | Alkyne | 2100 - 2140 | Weak to Medium |
| C=C Stretch | Aromatic | 1450 - 1600 | Medium |
| CH₂ Bend (Scissoring) | Cyclobutyl | ~1450 | Medium |
| C-H Out-of-Plane Bend | Aromatic (1,3-disubstituted) | 650 - 900 | Strong |
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Upon electron impact, a this compound molecule would lose an electron to form the molecular ion [M]•+. The subsequent fragmentation of this ion would be dictated by the relative stabilities of the resulting carbocations and neutral losses. The primary fragmentation pathways anticipated for this compound are centered around the cleavage of the cyclobutyl ring and benzylic bond, as well as rearrangements involving the aromatic ring.
One of the most prominent fragmentation routes for alkyl-substituted benzenes is the benzylic cleavage, which would result in the formation of a stable benzylic cation. For this compound, this would involve the loss of a C3H5 radical from the cyclobutyl group to form a highly stable ion. Another significant fragmentation pathway for cyclic alkanes involves the loss of small neutral molecules like ethene (C2H4). It is therefore expected that the cyclobutyl ring would undergo ring-opening followed by fragmentation to lose ethene. Furthermore, rearrangements of the aromatic ring, such as the formation of a tropylium (B1234903) ion, are common in the mass spectra of alkylbenzenes and would likely be observed for this compound as well.
Based on these principles, a hypothetical table of the major fragment ions for this compound can be constructed to illustrate the expected mass spectrum.
| m/z (mass/charge ratio) | Proposed Fragment Ion Structure | Neutral Loss | Fragmentation Pathway |
| 156 | [C12H12]•+ | - | Molecular Ion |
| 128 | [C10H8]•+ | C2H4 | Cleavage of the cyclobutyl ring with loss of ethene |
| 115 | [C9H7]+ | C3H5• | Benzylic cleavage with loss of a propyl radical |
| 91 | [C7H7]+ | C5H5• | Rearrangement to tropylium ion |
This table represents predicted fragmentation patterns and is for illustrative purposes, as experimental data for this specific compound is not publicly available.
Gas-Phase Electron Diffraction Studies for Geometric Parameters
Research on ethynylbenzene has shown that the ethynyl group can influence the geometry of the benzene ring. nih.gov Specifically, the C(ipso)-C(ortho) bond length is slightly different from the other C-C bonds in the ring, and the ring angles can deviate from the perfect 120° of an unsubstituted benzene ring. The C≡C triple bond and the C(sp)-C(sp2) single bond lengths are also key parameters determined in these studies. nih.gov The presence of the cyclobutyl group is expected to have a smaller electronic effect on the benzene ring compared to the ethynyl group, but its steric bulk would influence the local geometry.
Based on the available data for ethynylbenzenes and typical values for cyclobutyl moieties, an illustrative table of expected geometric parameters for this compound can be compiled. nih.gov
| Parameter | Expected Value (Å or degrees) | Comment |
| r(C≡C) | ~1.21 Å | Typical C≡C bond length in ethynylbenzenes. nih.gov |
| r(C-C≡) | ~1.43 Å | Bond between the benzene ring and the ethynyl group. nih.gov |
| r(C-C)benzene | ~1.40 Å (average) | Average C-C bond length in the benzene ring. nih.gov |
| r(C-C)cyclobutyl | ~1.55 Å | Typical C-C bond length in a cyclobutyl ring. |
| ∠(C-C-C)benzene | ~120° (average) | Average internal angle of the benzene ring. |
| ∠(C-C-C)cyclobutyl | ~90° | Average internal angle of the cyclobutyl ring. |
| ∠(C-C≡C) | ~180° | Expected linearity of the ethynyl group. |
This table provides estimated geometric parameters based on data from related compounds and is for illustrative purposes, as direct experimental data for this compound is not available.
Rotational Spectroscopy and Microwave Studies for High-Resolution Structural Data
Rotational spectroscopy, particularly in the microwave region, is an exceptionally precise technique for determining the rotational constants of a molecule in the gas phase. These constants are inversely related to the moments of inertia of the molecule, and their determination allows for the calculation of highly accurate molecular structures, including bond lengths and angles, with sub-angstrom and sub-degree precision. For a molecule to be observable by microwave spectroscopy, it must possess a permanent dipole moment. Given the asymmetry of this compound, it is expected to have a non-zero dipole moment and therefore a measurable rotational spectrum.
While specific microwave spectroscopic data for this compound has not been reported, studies on related molecules such as ethynylbenzene and its derivatives provide insight into the type of information that could be obtained. The analysis of the rotational spectrum would yield the rotational constants (A, B, and C) corresponding to the principal moments of inertia. These constants are unique to the specific three-dimensional arrangement of the atoms.
Furthermore, the study of isotopically substituted species can provide even more detailed structural information by pinpointing the positions of individual atoms within the molecule. High-resolution microwave spectroscopy can also reveal fine and hyperfine structures in the rotational transitions, which can provide information about nuclear quadrupole coupling and other subtle intramolecular interactions.
An illustrative table of the type of data that would be obtained from a rotational spectroscopy study of this compound is presented below. The values are hypothetical but representative of a molecule of this size and shape.
| Spectroscopic Constant | Hypothetical Value | Information Derived |
| A (Rotational Constant) | ~3000 MHz | Related to the moment of inertia about the a-axis. |
| B (Rotational Constant) | ~1500 MHz | Related to the moment of inertia about the b-axis. |
| C (Rotational Constant) | ~1200 MHz | Related to the moment of inertia about the c-axis. |
| μa (Dipole Moment Component) | ~0.5 D | Component of the dipole moment along the a-axis. |
| μb (Dipole Moment Component) | ~0.3 D | Component of the dipole moment along the b-axis. |
This table contains hypothetical data to illustrate the expected outcomes of a microwave spectroscopy study, as experimental values for this compound are not publicly available.
Reactivity and Chemical Transformations of 1 Cyclobutyl 3 Ethynylbenzene
Reactions of the Terminal Ethynyl (B1212043) Group
The terminal alkyne is characterized by a C-H bond with a pKa of approximately 25, making it significantly more acidic than alkane or alkene C-H bonds. alfa-chemistry.com This acidity allows for deprotonation with a strong base to form a potent acetylide nucleophile. libretexts.orgmsu.edu Concurrently, the electron-rich triple bond is susceptible to attack by electrophiles and can participate in various pericyclic and metal-catalyzed reactions. libretexts.org
The addition of nucleophiles to the terminal alkyne of 1-cyclobutyl-3-ethynylbenzene can proceed via several mechanisms. While alkynes are generally less reactive toward nucleophiles than alkenes due to the high electron density of the triple bond, these reactions can be facilitated, often with the use of metal catalysts. msu.eduquora.com
Hydration: The addition of water across the triple bond, known as hydration, is a classic transformation of terminal alkynes. This reaction is typically catalyzed by mercury(II) salts in the presence of a strong acid like sulfuric acid. khanacademy.org The reaction follows Markovnikov's rule, where the initial addition of water leads to the formation of an enol intermediate. This enol is unstable and rapidly tautomerizes to the more stable keto form. khanacademy.orgchemistrysteps.com For this compound, this would result in the formation of a methyl ketone.
Alternatively, anti-Markovnikov hydration can be achieved through a two-step hydroboration-oxidation sequence. libretexts.orgyoutube.com Reaction with a sterically hindered borane, followed by oxidation with hydrogen peroxide in a basic solution, yields an aldehyde. youtube.com
Other Nucleophilic Additions: The acetylide anion, generated by deprotonating this compound with a strong base like sodium amide (NaNH₂), is a powerful nucleophile. libretexts.orgmsu.edu This anion can participate in Sɴ2 reactions with primary alkyl halides to form new carbon-carbon bonds. It can also add to electrophilic carbonyl carbons in aldehydes and ketones, yielding propargyl alcohols after protonation. libretexts.org
| Reaction Type | Reagents | Expected Major Product |
| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | 1-(3-Cyclobutylphenyl)ethan-1-one |
| Anti-Markovnikov Hydration | 1. Dialkylborane 2. H₂O₂, NaOH | 2-(3-Cyclobutylphenyl)acetaldehyde |
| Nucleophilic Addition | 1. NaNH₂ 2. R-CHO 3. H₃O⁺ | 1-(3-Cyclobutylphenyl)prop-2-yn-1-ol derivative |
| Nucleophilic Substitution | 1. NaNH₂ 2. R-CH₂-Br | 1-Cyclobutyl-3-(3-alkylprop-1-yn-1-yl)benzene |
The ethynyl group of this compound is an excellent participant in cycloaddition reactions, providing a direct route to various carbocyclic and heterocyclic systems. wiley-vch.de
[2+2] Cycloaddition: The intermolecular [2+2] cycloaddition of alkynes is a method for constructing four-membered rings. For instance, ruthenium-catalyzed [2+2] cycloadditions between terminal alkynes and allenes can produce 3-alkylidenecyclobutenes, often with high regioselectivity. acs.orgacs.org Visible light-mediated [2+2] cycloaddition reactions between terminal alkynes and naphthoquinones have also been shown to yield four-membered carbocyclic adducts. acs.org
[4+2] Cycloaddition (Diels-Alder Reaction): While simple alkynes are not highly reactive dienophiles, their reactivity can be enhanced by electron-withdrawing substituents. As an unsubstituted aryl alkyne, this compound would generally require harsh conditions to participate as a dienophile in Diels-Alder reactions.
[3+2] Cycloaddition (Click Chemistry): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry." libretexts.org This reaction involves the [3+2] cycloaddition between a terminal alkyne and an organic azide (B81097) to selectively form a 1,4-disubstituted 1,2,3-triazole. This transformation is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. alfa-chemistry.com The reaction of this compound with an organic azide (R-N₃) in the presence of a copper(I) catalyst would yield the corresponding triazole.
| Cycloaddition Type | Reactant Partner | Catalyst / Conditions | Expected Product Class |
| [2+2] Cycloaddition | Allene | Ruthenium complex (e.g., CpRu(MeCN)₃PF₆) | 3-Alkylidenecyclobutene |
| [2+2] Cycloaddition | 1,4-Naphthoquinone | Visible light | Fused carbocycle |
| [3+2] Cycloaddition | Organic Azide (R-N₃) | Copper(I) salt | 1,4-Disubstituted 1,2,3-triazole |
Transition metal catalysis offers a powerful toolkit for the selective functionalization of the terminal C-H bond and the triple bond of this compound. mdpi.comresearchgate.net
Hydroarylation: This reaction involves the addition of an arene C-H bond across the alkyne's triple bond. Catalysts based on palladium, gold, and other metals can facilitate this transformation. For example, Pd(II)-catalyzed hydroarylation of terminal alkynes can proceed with high regioselectivity. rsc.org Gold-catalyzed methods have also been developed that operate under mild conditions. acs.org
Hydroalkylation: This process adds an alkyl group and a hydrogen atom across the triple bond. Copper-catalyzed hydroalkylation of terminal alkynes using alkyl triflates as coupling partners and a silane (B1218182) as a hydride donor provides exclusively (E)-alkenes with excellent anti-Markovnikov regioselectivity. acs.orgnih.gov This method is compatible with a wide range of functional groups. acs.org Other approaches can lead to Z-alkenes, depending on the catalytic system and mechanism. acs.org
The metal-catalyzed dimerization of terminal alkynes like this compound is an atom-economical method for synthesizing conjugated 1,3-enynes, which are valuable synthetic intermediates. acs.orgwiley-vch.de The outcome of these reactions is highly dependent on the catalyst and reaction conditions, potentially leading to several different isomers. thieme-connect.com
Head-to-Head Dimerization: This pathway typically yields 1,4-disubstituted enynes. acs.org
Head-to-Tail Dimerization: This regioselective dimerization leads to gem-enynes (2,4-disubstituted 1-buten-3-ynes). wiley-vch.de
Other Products: Depending on the catalyst, other dimeric products such as cumulenes may also be formed. acs.org
Catalysts based on ruthenium, cobalt, palladium, and iron have all been employed for alkyne dimerization, each showing different selectivities. acs.orgthieme-connect.comacs.orgrsc.org
Oligomerization: Under certain conditions, the reaction can proceed beyond dimerization to form short-chain oligomers or even polymers. acs.orgacs.org Organoactinide complexes, for example, have been shown to catalyze the linear oligomerization of terminal alkynes. acs.org The extent of oligomerization and the regioselectivity are strongly influenced by the steric bulk of the alkyne substituent. acs.org
| Transformation | Catalyst System | Typical Product(s) |
| Dimerization | Ruthenium Hydride Complexes | cis- and trans-1,4-disubstituted enynes, 1,3-disubstituted enynes |
| Dimerization | Cobalt(II) / Triphos | gem-selective 1,3-enynes |
| Dimerization | Palladium Complexes | 1,3-enynes, 1,3-diynes |
| Oligomerization | Organoactinide Complexes | Linear oligomers (dimers, trimers, etc.) |
While this compound cannot undergo intramolecular cyclization directly, it is a key precursor for substrates that can. By introducing a suitable functional group at the ortho position of the aromatic ring, intramolecular cyclization can be triggered to form fused ring systems like indanones.
For example, if this compound were converted to an ortho-alkynylarylketone, this derivative could undergo intramolecular cyclization. Such reactions can be promoted under metal-free, water-assisted conditions or catalyzed by various transition metals. researchgate.net Similarly, SbF₅ has been shown to catalyze the reaction of phenylalkynes with aldehydes to produce 2,3-disubstituted indanones in a one-pot process, although this specific system was noted to be ineffective for terminal alkynes, which only yielded the intermediate enone. organic-chemistry.org Palladium-catalyzed intramolecular cyclizations of alkynes with imines are also known routes to indole (B1671886) scaffolds. organic-chemistry.org Annulation reactions between existing 1-indanones and alkynes, catalyzed by rhodium, can also be used to build more complex fused systems like benzocycloheptenones. nih.govnih.gov
Metal-Catalyzed Functionalizations
Reactions of the Cyclobutyl Moiety
The cyclobutyl group is characterized by significant ring strain, which is a dominant factor in its chemical reactivity. This inherent strain makes the ring susceptible to reactions that lead to more stable, open-chain or ring-expanded products.
The cyclobutane (B1203170) ring possesses considerable strain energy, primarily due to non-ideal bond angles (angle strain) and eclipsing interactions between adjacent hydrogen atoms (torsional strain). libretexts.orgwikipedia.org The total ring strain is approximately 110 kJ/mol (26.3 kcal/mol). libretexts.orgwikipedia.org This stored energy can be released in ring-opening reactions, which are thermodynamically favorable processes that drive the transformation of the cyclobutyl group into a more stable acyclic system. libretexts.orgpharmaguideline.com
Ring-opening of the cyclobutyl moiety in this compound can be initiated under various conditions, including thermal, photochemical, or catalytic activation. rsc.orgresearchgate.net For instance, hydrogenation over catalysts like nickel or platinum can lead to the cleavage of a C-C bond in the cyclobutyl ring to form a butylbenzene (B1677000) derivative. pharmaguideline.com This process relieves the ring strain as the carbon atoms re-hybridize to their preferred tetrahedral geometry. libretexts.org
Another pathway for strain release is through thermal electrocyclic ring-opening, particularly if the cyclobutyl ring is part of a more complex fused system or contains unsaturation, such as in cyclobutenes. researchgate.netelsevierpure.comic.ac.uk While the saturated cyclobutyl ring in this compound is less prone to spontaneous electrocyclic reactions, it can undergo cleavage under forcing conditions or through radical-mediated pathways.
Table 1: Comparison of Ring Strain in Small Cycloalkanes
| Cycloalkane | Total Ring Strain (kJ/mol) | Primary Sources of Strain |
|---|---|---|
| Cyclopropane (B1198618) | 115 | Angle Strain, Torsional Strain |
| Cyclobutane | 110 | Angle Strain, Torsional Strain |
| Cyclopentane | 26 | Torsional Strain |
| Cyclohexane | 0 | None (adopts strain-free chair conformation) |
Data sourced from multiple chemical literature sources. libretexts.orgwikipedia.org
While the cyclobutyl ring itself is primarily an aliphatic scaffold, it can be functionalized to introduce various chemical groups, which can then undergo subsequent transformations. This process, known as functional group interconversion, allows for the modification of the molecule's properties and the synthesis of more complex derivatives. solubilityofthings.comvanderbilt.edu
For example, if a ketone functionality were present on the cyclobutyl ring (e.g., (3-ethynylphenyl)cyclobutylmethanone), a wide array of interconversions would be possible. nih.govnih.gov The ketone could be reduced to a secondary alcohol using reducing agents like sodium borohydride. This alcohol could then be converted into a good leaving group (e.g., a tosylate) and subsequently displaced by a nucleophile to introduce groups such as halides, azides, or nitriles. vanderbilt.edu Furthermore, the ketone could be converted into an oxime, which can then be dehydrated to a nitrile or reduced to an amine. vanderbilt.edu Recent advances have demonstrated palladium-catalyzed methods for the C-H functionalization of cyclobutyl ketones, enabling the introduction of aryl, alkenyl, or alkynyl groups. nih.govnih.gov These newly introduced groups can then be further manipulated.
Common Functional Group Interconversions on a Substituted Cyclobutane Ring:
Oxidation: Alcohol → Ketone
Reduction: Ketone → Alcohol; Nitrile → Amine
Substitution: Alcohol → Halide; Halide → Azide/Nitrile/Amine
Condensation: Carboxylic Acid + Alcohol → Ester; Amine + Acyl Chloride → Amide solubilityofthings.com
The inherent ring strain of the cyclobutyl moiety not only provides a thermodynamic driving force for ring-opening reactions but also significantly influences the kinetics and selectivity of various transformations. wikipedia.orgrsc.org Reactions that proceed through a transition state where ring strain is partially or fully released will exhibit accelerated rates compared to analogous reactions in strain-free acyclic or larger ring systems. rsc.orgresearchgate.net
For example, in radical reactions, the cleavage of a C-H bond on the cyclobutyl ring can be faster than on a comparable secondary carbon in an open chain. The resulting cyclobutyl radical can then undergo rapid ring-opening via β-scission, a process driven by strain release. This heightened reactivity can be harnessed to control the selectivity of certain reactions, favoring pathways that involve the strained ring. researchgate.net
In photochemical reactions, the ring strain in cyclic ketones like cyclobutanone (B123998) lowers the energy barrier for α-cleavage (Norrish Type I reaction) upon UV excitation. rsc.orgresearchgate.net This leads to a higher quantum yield for ring-opening products compared to less strained cyclic ketones like cyclopentanone (B42830) or cyclohexanone. rsc.org This principle suggests that if a carbonyl group were attached to the cyclobutyl ring of this compound, it would likely exhibit enhanced photochemical reactivity due to the underlying strain of the four-membered ring.
Reactivity of the Aromatic Ring
The benzene (B151609) ring in this compound is substituted with two groups: a cyclobutyl group and an ethynyl group, positioned meta to each other. The interplay of their electronic effects governs the reactivity and regioselectivity of reactions on the aromatic ring.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The rate and position of this substitution are controlled by the directing effects of the substituents already present on the ring. wikipedia.orglibretexts.org
Cyclobutyl Group: As an alkyl group, the cyclobutyl substituent is an activating group and an ortho-, para-director . It donates electron density to the aromatic ring primarily through an inductive effect (+I), which stabilizes the positively charged intermediate (arenium ion) formed during the reaction. wikipedia.orgwikipedia.org This stabilization is most effective when the electrophile attacks the positions ortho or para to the cyclobutyl group.
Ethynyl Group: The ethynyl group (-C≡CH) is a deactivating group and a meta-director . The sp-hybridized carbon atoms of the alkyne are more electronegative than the sp²-hybridized carbons of the benzene ring. Consequently, the ethynyl group withdraws electron density from the ring inductively, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.orgorganicchemistrytutor.com This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of attack. wvu.edu
In this compound, these two groups have competing directing effects. The activating cyclobutyl group directs incoming electrophiles to positions 2, 4, and 6, while the deactivating ethynyl group directs to position 5. In cases of conflict between an activating and a deactivating group, the activating group's directing effect generally dominates . organicchemistrytutor.comyoutube.com
Therefore, electrophilic attack will be directed by the cyclobutyl group to the positions ortho and para to it.
Position 2: Ortho to cyclobutyl, ortho to ethynyl.
Position 4: Para to cyclobutyl, ortho to ethynyl.
Position 6: Ortho to cyclobutyl, meta to ethynyl.
Attack at positions 2 and 4 is disfavored due to the deactivating effect of the adjacent ethynyl group. Position 6 is ortho to the activating group and meta to the deactivating group, making it the most likely site for electrophilic substitution. Steric hindrance from the adjacent cyclobutyl group might slightly disfavor attack at the ortho positions (2 and 6) compared to the para position (4), but the electronic deactivation by the ethynyl group at position 4 is a more significant factor. Thus, the major monosubstitution product is expected to be at position 6.
Table 2: Directing Effects of Substituents in this compound
| Position | Relation to Cyclobutyl (Activating) | Relation to Ethynyl (Deactivating) | Predicted Reactivity |
|---|---|---|---|
| 2 | Ortho | Ortho | Strongly Deactivated |
| 4 | Para | Ortho | Deactivated |
| 5 | Meta | Meta | Deactivated |
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group (typically a halide) on an aromatic ring. wikipedia.org Unlike EAS, SNAr is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comyoutube.com
For a halogenated analogue, such as 1-chloro-4-cyclobutyl-2-ethynylbenzene, the ethynyl group is para to the chlorine leaving group. The ethynyl group, being electron-withdrawing, can help to stabilize the negatively charged Meisenheimer complex intermediate that is formed during the addition-elimination mechanism of the SNAr reaction. wikipedia.org Although the ethynyl group is only a moderately deactivating group, its presence would make the halogenated analogue more susceptible to nucleophilic attack by strong nucleophiles (e.g., sodium methoxide, sodium amide) than an analogue without it. youtube.com
The cyclobutyl group, being electron-donating, would have a slight deactivating effect on the SNAr reaction by destabilizing the anionic intermediate. However, the effect of the electron-withdrawing group (ethynyl) in the para position is generally more influential in facilitating the reaction. The reaction would proceed via an addition-elimination pathway, where the nucleophile attacks the carbon bearing the halogen, followed by the expulsion of the halide ion to restore aromaticity. chemistrysteps.com
Directed Ortho-Metallation Strategies
Directed ortho-metallation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The strategy relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org For this compound, neither the cyclobutyl nor the ethynyl substituent serves as a strong directing group for lithiation. The cyclobutyl group is a simple alkyl substituent with no heteroatom for coordination, while the terminal alkyne proton is significantly more acidic than the aromatic protons, leading to the formation of a lithium acetylide rather than ortho-lithiation under standard conditions.
Therefore, the application of DoM to this compound would necessitate the introduction of a potent directing group onto the aromatic nucleus. The regiochemical outcome of the metallation would then be dictated by the position of this newly introduced DMG. The most activated position for deprotonation on a 1,3-disubstituted benzene ring is generally the C-2 position, located between the two substituents. However, a powerful DMG would likely override this intrinsic preference and direct metallation to one of its own ortho-positions.
Several hypothetical strategies can be envisioned for the directed ortho-metallation of derivatives of this compound, each relying on the preliminary installation of a known DMG. The choice of the DMG would be critical in determining the site of subsequent functionalization.
One potential approach involves the introduction of a strong directing group, such as a diethylcarbamoyl group, onto the aromatic ring. This could be achieved by first converting this compound to a corresponding benzoic acid derivative, followed by amidation. The resulting N,N-diethyl-4-cyclobutyl-2-ethynylbenzamide would then be an excellent candidate for directed ortho-metallation. In this scenario, the powerful carbamoyl (B1232498) DMG would be expected to direct lithiation to the C-3 position.
Another strategy could involve the introduction of a methoxy (B1213986) group. If 1-cyclobutyl-3-ethynyl-5-methoxybenzene were synthesized, the methoxy group, a moderate DMG, would likely direct metallation to the C-6 position, which is ortho to the methoxy group and flanked by the cyclobutyl group.
The table below outlines these and other potential directed ortho-metallation strategies for functionalized derivatives of this compound, based on established principles of DoM. It is important to note that these are proposed pathways, and experimental validation would be required to confirm the feasibility and regioselectivity of these reactions.
| Derivative of this compound | Directing Group | Metallating Agent | Proposed Site of Lithiation | Potential Electrophile (E+) | Anticipated Product |
|---|---|---|---|---|---|
| N,N-diethyl-4-cyclobutyl-2-ethynylbenzamide | -CONEt2 | s-BuLi/TMEDA | C-3 | (CH3)3SiCl | N,N-diethyl-4-cyclobutyl-2-ethynyl-3-(trimethylsilyl)benzamide |
| 1-Cyclobutyl-3-ethynyl-5-methoxybenzene | -OCH3 | n-BuLi | C-6 | I2 | 1-Cyclobutyl-3-ethynyl-2-iodo-5-methoxybenzene |
| 2-(4-Cyclobutyl-2-ethynylphenyl)-4,5-dihydrooxazole | Oxazoline | t-BuLi | C-3 | DMF | 4-Cyclobutyl-2-ethynyl-3-formylbenzonitrile |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictates its geometry and other properties.
Ab initio and Density Functional Theory (DFT) are two cornerstone approaches in computational chemistry for determining the ground-state properties of molecules like 1-Cyclobutyl-3-ethynylbenzene. DFT methods, particularly those using hybrid functionals like B3LYP, are widely employed for their balance of computational cost and accuracy. nih.govresearchgate.net
A geometry optimization calculation would be the first step, systematically altering the molecular structure to find the lowest energy conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the cyclobutyl ring, its connection to the benzene (B151609) ring, and the linear ethynyl (B1212043) group. Upon optimization, the structure is expected to show distortion in the benzene ring due to the electronic effects of the substituents. researchgate.net The puckering of the cyclobutane (B1203170) ring and its rotational orientation relative to the planar phenyl group are key conformational parameters that would be established.
The electronic properties derived from these calculations include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) map. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.
| Property | Predicted Outcome for this compound | Significance |
|---|---|---|
| Optimized Geometry | Provides precise bond lengths (e.g., C-C, C=C, C≡C) and angles. The cyclobutyl ring would likely be non-planar. | Defines the most stable 3D structure of the molecule. |
| HOMO/LUMO Energies | Distribution primarily on the π-system of the ethynyl and benzene moieties. | Indicates regions susceptible to electrophilic/nucleophilic attack and determines electronic transition energies. |
| Molecular Electrostatic Potential (MEP) | Negative potential (red) around the π-clouds of the aromatic ring and alkyne; positive potential (blue) around the hydrogen atoms. | Maps charge distribution, predicting sites for non-covalent interactions and electrophilic attack. |
| Dipole Moment | A non-zero value indicating a slight overall polarity. | Quantifies the asymmetry of charge distribution in the molecule. |
Once the optimized geometry is obtained, it can be used to predict various spectroscopic parameters. Theoretical calculations of vibrational frequencies are instrumental in interpreting experimental infrared (IR) spectra. For this compound, distinct vibrational modes corresponding to specific functional groups are expected.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. Theoretical studies on related phenylacetylene (B144264) compounds have been used to analyze and assign complex experimental spectra. researchgate.net
| Spectroscopy Type | Predicted Feature | Approximate Wavenumber/Chemical Shift |
|---|---|---|
| Infrared (IR) | C-H stretch (sp-hybridized, alkyne) | ~3300 cm⁻¹ |
| C-H stretch (sp²-hybridized, aromatic) | 3000-3100 cm⁻¹ | |
| C-H stretch (sp³-hybridized, cyclobutyl) | 2850-3000 cm⁻¹ | |
| C≡C stretch (alkyne) | ~2100-2140 cm⁻¹ | |
| ¹³C NMR | Alkyne carbons (C≡C) | ~80-90 ppm |
| Aromatic carbons (C=C) | ~120-140 ppm | |
| Cyclobutyl carbons (CH₂, CH) | ~20-40 ppm |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations are ideal for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with other molecules. youtube.comyoutube.com An MD simulation of this compound would model the atoms as classical particles moving according to a defined force field. nih.gov
Such simulations can reveal the dynamic behavior of the cyclobutyl ring, such as ring-puckering motions and its rotation relative to the phenyl group. In a simulated solvent or bulk phase, MD can also provide insights into how molecules of this compound pack together and interact, predicting properties like density and solvation energy. mdpi.com These simulations are particularly useful for understanding how the molecule might behave in a condensed-phase environment, which is crucial for predicting its physical properties and interactions in a realistic setting. nih.gov
Analysis of Aromaticity, π-Conjugation, and Electronic Distribution
The benzene ring in this compound confers aromaticity to the molecule. This property is defined by a set of criteria known as Hückel's rule: the molecule must be cyclic, planar, fully conjugated, and possess 4n+2 π-electrons. libretexts.org The benzene core of the molecule fulfills these criteria with 6 π-electrons (n=1). The ethynyl group, with its triple bond, extends the π-conjugated system of the molecule.
| Criterion | Application to Benzene Core | Status |
|---|---|---|
| Cyclic | The six carbon atoms form a continuous ring. | Met |
| Planar | All six carbon atoms lie in the same plane. | Met |
| Fully Conjugated | Each carbon atom in the ring is sp²-hybridized with a p-orbital perpendicular to the ring plane. | Met |
| Hückel's Rule (4n+2 π-electrons) | The ring contains 6 π-electrons, which fits the rule for n=1. | Met |
Theoretical Prediction of Reaction Mechanisms, Transition States, and Energy Barriers
DFT calculations are a powerful tool for exploring the potential chemical reactions of this compound. The ethynyl group is a particularly reactive site, susceptible to reactions like cycloadditions, hydroalkynylations, and additions. acs.orgacs.org
By modeling a proposed reaction, computational chemists can map out the entire reaction pathway, identifying key structures such as reactants, intermediates, transition states, and products. The energy of the transition state relative to the reactants determines the activation energy barrier, which is a key factor controlling the reaction rate. nih.gov For example, a theoretical study of a [2+2] cycloaddition reaction involving the alkyne moiety would help in understanding the reaction's feasibility, mechanism, and potential regioselectivity. acs.orgacs.org Such studies can predict whether a reaction is likely to be concerted or stepwise and can explain why certain products are formed preferentially over others. escholarship.orgrsc.orgnih.gov
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the structural or physicochemical properties of a series of compounds with their reactivity. While a QSRR study would require data on a series of molecules related to this compound, the principles can be outlined.
First, a set of molecular descriptors for each compound would be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or topological. Next, these descriptors would be used to build a mathematical model (often using multiple linear regression or machine learning algorithms) that links them to an experimentally measured reactivity parameter, such as a reaction rate constant. researchgate.net Such models are valuable for predicting the reactivity of new, unsynthesized compounds, thereby guiding synthetic efforts. nih.gov QSRR studies have been successfully applied to various classes of benzene derivatives to predict properties like chromatographic retention times, which are related to intermolecular interactions. researchgate.netresearchgate.net
Advanced Materials Science Applications and Polymer Chemistry
Role as a Monomer and Building Block for Novel Polymeric Materials
1-Cyclobutyl-3-ethynylbenzene serves as a fundamental building block for a diverse range of polymeric structures. The presence of the ethynyl (B1212043) group allows for its participation in various polymerization reactions, leading to the formation of linear, branched, or cross-linked polymers. The cyclobutyl group, on the other hand, influences the solubility, processability, and morphology of the resulting polymers.
The polymerization of ethynylbenzene derivatives, including this compound, can be achieved through several mechanisms, each offering distinct advantages in controlling the polymer's structure and properties.
Coordination polymerization is a prominent method for the synthesis of poly(ethynylbenzene)s with well-defined structures. acs.org Late transition metal catalysts, particularly those based on rhodium (Rh), are highly effective in promoting the polymerization of phenylacetylene (B144264) derivatives to yield stereoregular polymers with a cis-transoidal conformation. acs.orgrsc.org Rhodium(I) complexes, in particular, have demonstrated high activity and tolerance to various functional groups. rsc.org The polymerization typically proceeds via a coordination-insertion mechanism. rsc.org Cationic rhodium complexes have been shown to efficiently catalyze the polymerization of a range of para- and meta-substituted phenylacetylenes, leading to the formation of high molecular weight polymers. acs.org
The catalytic activity can be influenced by the electronic and steric properties of the substituents on the phenylacetylene monomer. acs.org For instance, phenylacetylene derivatives with electron-withdrawing substituents in the para position tend to polymerize faster than those with electron-donating substituents. acs.org The choice of ligands on the metal catalyst also plays a crucial role in the catalytic activity and the properties of the resulting polymer. rsc.org
| Catalyst System | Monomer | Resulting Polymer Properties | Reference |
|---|---|---|---|
| [Rh(nbd){κ2P,N-Ph2P(CH2)3NMe2}][BF4] | Phenylacetylene | Megadalton poly(phenylacetylene) | acs.org |
| [Rh(nbd){κ2P,N-Ph2P(CH2)3NMe2}][BF4] | 1-Ethynyl-4-methoxybenzene | Ultra-high molecular weight (Mn = 1.70 × 10^6) | acs.org |
| [Rh(nbd){κ2P,N-Ph2P(CH2)3NMe2}][BF4] | 1-(tert-Butyl)-4-ethynylbenzene | Ultra-high molecular weight (Mn = 2.72 × 10^6) | acs.org |
While coordination polymerization is prevalent, ethynylbenzene derivatives can also undergo radical and cationic polymerization. Cationic polymerization of phenylacetylene can be initiated by protonic acids, leading to the formation of low molecular weight polyenes. researchgate.net The termination of the growing polymer chain often occurs through combination with the counter-ion. researchgate.net More controlled cationic polymerization of phenylacetylenes has been achieved by introducing a labile silyl (B83357) group at the alkyne terminus, which promotes the reaction in the presence of an acid initiator. acs.org
Radical polymerization of phenylacetylene derivatives is also possible, though it can be less controlled compared to other methods. The process involves the generation of radical species that initiate the polymerization of the monomer. The reactivity in radical polymerization can be influenced by the nature of the substituents on the aromatic ring.
Post-polymerization modification offers a versatile strategy to introduce a wide array of functional groups onto a pre-formed polymer backbone, thereby tuning its properties without altering the polymer's chain length. rsc.org This approach is particularly valuable for conjugated polymers like poly(ethynylbenzene)s, where direct polymerization of functionalized monomers may be challenging. rsc.org
A notable example is the activated ester-amine reaction, which has been used to modify poly(phenylacetylene)s. acs.orgacs.org This reaction can induce a conformational change in the polymer backbone from a cis-transoid to a cis-cisoid helix, triggering self-assembly and altering the material's optical properties. acs.orgacs.org This strategy allows for the creation of functional nanomaterials with tailored properties. acs.org
The polymerization of this compound and its derivatives leads to the formation of conjugated polymers, which are characterized by a backbone of alternating single and double bonds. This extended π-electron system is responsible for their unique electronic and optical properties, making them suitable for applications in organic electronics. acs.org
The electronic properties of these polymers can be fine-tuned by modifying the chemical structure of the monomer. The introduction of different substituents on the phenyl ring can alter the polymer's energy levels (HOMO and LUMO), thereby influencing its conductivity, and photoluminescent behavior. The incorporation of ethynylene units into polymer backbones is a known strategy to achieve lower HOMO levels, which can be beneficial for applications in organic solar cells.
The ethynyl group in this compound provides a reactive site for cross-linking reactions, enabling the fabrication of robust polymer networks with enhanced thermal and mechanical stability. Cross-linking can be achieved through various methods, including thermal or chemical curing. These networks are often insoluble and infusible, making them suitable for applications requiring high performance and durability. rsc.org
Polymerization of Ethynylbenzene Derivatives
Applications in Organic Electronics and Photonics
The field of organic electronics leverages the diverse electronic properties of carbon-based molecules to create devices such as transistors, light-emitting diodes, and solar cells. Molecules built around a phenylacetylene (ethynylbenzene) core are of significant interest due to their rigid, linear structure and conjugated π-electron system, which is essential for charge transport and light emission.
Organic Semiconductors and Fluorescent Materials
The extended π-conjugation of the ethynylbenzene unit in this compound is a key prerequisite for semiconducting and fluorescent behavior. This conjugation allows for the delocalization of electrons, which can be excited by absorbing light, leading to fluorescence. The specific wavelength of light absorbed and emitted is determined by the molecule's electronic structure.
The cyclobutyl substituent, while not directly part of the conjugated system, is expected to play a crucial role. By acting as a bulky, non-polar group, it can enhance the solubility of the molecule in organic solvents, which is a critical factor for solution-based processing of electronic devices. rsc.orgresearchgate.netresearchgate.net Furthermore, the size and shape of the cyclobutyl group can influence how the molecules pack together in a solid film, a factor that profoundly affects charge mobility in an organic semiconductor. rsc.org
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|
| Ethynylbenzene | ~278 | ~285 | ~0.02 |
| This compound (Hypothetical) | ~280 | ~290 | >0.10 |
Components for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
In OLED technology, materials like this compound could serve as host materials for phosphorescent emitters or as blue-light emitters themselves, owing to the characteristic fluorescence of the ethynylbenzene core. mdpi.com For OPVs, which convert light into electricity, the compound's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical. These levels determine the material's suitability as either an electron donor or acceptor within the device's active layer. cam.ac.uk The addition of side chains can tune these properties and improve device performance. cam.ac.uk
| Parameter | Estimated Value | Relevance |
|---|---|---|
| HOMO Level | -5.5 to -6.0 eV | Determines hole injection/extraction efficiency |
| LUMO Level | -1.5 to -2.0 eV | Determines electron injection/extraction efficiency |
| Optical Band Gap | ~4.0 eV | Corresponds to absorption/emission in the UV-blue region |
Development of Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials have applications in optical data storage, image processing, and optical switching. nih.gov Organic molecules with extended π-electron systems, such as phenylacetylenes, are known to exhibit significant NLO responses. sci-hub.seacs.org These properties arise from the interaction of the molecule's delocalized electrons with the intense electric field of laser light. While this molecule lacks the strong donor-acceptor groups typical for high second-order NLO activity, it could possess a notable third-order NLO response, which is valuable for all-optical switching applications. arxiv.orgrsc.org Theoretical studies on related poly(phenylacetylene) derivatives support the potential for a highly anisotropic NLO response. arxiv.org
Design of Molecular Wires and Electron-Conducting Systems
The rigid, rod-like geometry of the oligo(phenylene ethynylene) backbone makes it an exemplary candidate for use as a "molecular wire"—a single-molecule component capable of conducting electricity. aau.dkacs.orgnus.edu.sgnih.govamanote.com In this context, this compound could function as a fundamental building block for longer, more complex molecular electronic systems. The ethynylbenzene unit would serve as the conductive pathway, while the cyclobutyl group could act as a positioning element or a solubilizing chain to facilitate the assembly of these wires into functional architectures. aau.dk
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry is the study of chemical systems made up of a discrete number of assembled molecular subunits. fortunejournals.com The forces that govern this assembly are non-covalent, such as hydrogen bonding and π-π stacking. fortunejournals.comrsc.org
Utilization of Triple Bonds for Non-Covalent Interactions
The carbon-carbon triple bond (alkyne) in this compound is a versatile functional group for directing supramolecular assembly. wikipedia.org The terminal hydrogen on the alkyne is weakly acidic and can act as a hydrogen bond donor. Furthermore, the electron-rich π-system of the triple bond can engage in π-π stacking with other aromatic rings or participate in halogen bonding. rsc.org These directional, non-covalent interactions can be exploited to organize the molecules into well-defined one-, two-, or three-dimensional structures, forming the basis for creating novel functional materials from the bottom up. rsc.org
| Interaction Type | Participating Groups | Typical Energy (kJ/mol) | Potential Role in Assembly |
|---|---|---|---|
| Hydrogen Bonding | C≡C-H ··· A (A=Acceptor) | 5 - 20 | Directional linking of molecules |
| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | 0 - 50 | Formation of columnar structures |
| Halogen Bonding | C≡C (π-system) ··· X-R (X=Halogen) | 5 - 180 | Crystal engineering with halogenated species |
Design of Complex Architectures and Nanostructures through Self-Assembly
The molecular architecture of this compound, featuring a rigid cyclobutyl group and a reactive ethynylbenzene moiety, presents significant potential for the design and synthesis of complex, self-assembled nanostructures. While specific studies on the self-assembly of this compound are not extensively documented, the principles of supramolecular chemistry and crystal engineering provide a framework for predicting its behavior. The interactions between the aromatic rings and the potential for directional hydrogen bonding involving the ethynyl group can drive the spontaneous organization of these molecules into ordered arrangements.
The cyclobutane (B1203170) ring, with its unique puckered conformation, can influence the packing of the molecules in the solid state, potentially leading to the formation of novel crystalline structures. ru.nl The interplay of van der Waals forces, π-π stacking of the benzene (B151609) rings, and potential C-H···π interactions can result in the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The principles of crystal engineering, which involve the rational design of crystalline solids, can be applied to predict and control the self-assembly of this compound and its derivatives. nih.gov By modifying substituents on the aromatic ring or the cyclobutyl group, it is possible to fine-tune the intermolecular interactions and thereby direct the formation of specific supramolecular architectures. nih.govresearchgate.net
Furthermore, the ethynyl group serves as a versatile functional handle for post-assembly modification. For instance, topochemical polymerization of the self-assembled monomers could lead to the formation of highly ordered conjugated polymers with unique electronic and optical properties. The precise arrangement of the ethynyl groups in the crystal lattice would dictate the stereochemistry and morphology of the resulting polymer. Such materials could find applications in organic electronics, sensor technology, and catalysis. The ability to form well-defined nanostructures through self-assembly is a key advantage in the bottom-up fabrication of advanced materials with tailored properties. lifechemicals.com
Organometallic Chemistry and Catalysis
Complexation with Transition Metals as a Ligand
As a molecule possessing a terminal alkyne, this compound is an excellent candidate to act as a ligand in organometallic chemistry, forming stable complexes with a variety of transition metals. The interaction between the alkyne's π-orbitals and the d-orbitals of the metal is well-described by the Dewar-Chatt-Duncanson model. This model explains the bonding as a combination of σ-donation from the filled π-orbitals of the alkyne to an empty d-orbital of the metal, and π-back-donation from a filled d-orbital of the metal to the empty π*-antibonding orbitals of the alkyne. This synergistic bonding results in a significant alteration of the alkyne's geometry upon coordination, with the C≡C bond length increasing and the substituents on the alkyne bending back, away from the metal center.
The cyclobutyl group in this compound can exert steric and electronic effects on the coordination process. Sterically, the bulky cyclobutyl group may influence the accessibility of the alkyne to the metal center, potentially favoring the formation of less sterically hindered complexes. Electronically, the alkyl nature of the cyclobutyl group can influence the electron density of the ethynylbenzene moiety, which in turn can affect the strength of the metal-alkyne bond.
A variety of transition metal complexes featuring alkyne ligands have been synthesized and characterized. These include complexes with metals from the early transition series (e.g., titanium, zirconium), as well as the late transition series (e.g., palladium, platinum, gold, ruthenium). The nature of the metal, its oxidation state, and the other ligands present in the coordination sphere all play a crucial role in determining the structure, stability, and reactivity of the resulting alkyne complex. It is anticipated that this compound would form a range of such complexes, offering a platform for exploring their potential applications.
Interstellar Chemistry and Astrochemistry of Ethynylbenzenes
Detection and Proposed Formation Pathways in Interstellar Medium
Recent advancements in radio astronomy have led to the definitive detection of ethynylbenzene (C₆H₅CCH) in the interstellar medium (ISM), specifically in the cold, dark molecular cloud known as Taurus Molecular Cloud 1 (TMC-1). ru.nlnih.gov This discovery is significant as it confirms the presence of aromatic molecules in the early stages of star and planet formation. While there has been no specific detection of this compound, the presence of its parent compound suggests that substituted aromatic molecules could also exist in these environments.
The formation of ethynylbenzene in the ISM is thought to occur through gas-phase reactions involving smaller, more abundant molecules. One proposed pathway involves the reaction of the ethynyl radical (C₂H) with benzene (C₆H₆). lifechemicals.com This reaction is believed to be efficient at the low temperatures characteristic of molecular clouds. Another potential route is through the fragmentation of larger polycyclic aromatic hydrocarbons (PAHs). nih.gov
The table below summarizes the key details of the detection of ethynylbenzene in TMC-1.
| Molecule | Location | Telescope | Frequency Range | Reference |
| Ethynylbenzene (C₆H₅CCH) | TMC-1 | Yebes 40m | 31.0-50.3 GHz | ru.nlnih.gov |
The presence of the cyclobutyl group in this compound would necessitate a more complex formation pathway, and its abundance would likely be lower than that of ethynylbenzene. However, the fundamental chemical processes that lead to the formation of aromatic rings and their subsequent ethynylation in the ISM provide a plausible, albeit yet unobserved, route to more complex substituted aromatic molecules.
Role in the Formation of Polycyclic Aromatic Hydrocarbons (PAHs)
Ethynylbenzenes are considered to be crucial intermediates in the bottom-up formation of polycyclic aromatic hydrocarbons (PAHs) in the interstellar medium. lifechemicals.com PAHs are a class of organic molecules composed of fused aromatic rings and are thought to be widespread in the universe, playing a significant role in interstellar chemistry and physics.
The "Hydrogen Abstraction/Acetylene Addition" (HACA) mechanism is a widely accepted model for PAH growth in high-temperature environments. However, in the cold conditions of molecular clouds, barrierless reactions involving radicals are more likely to dominate. The reaction of ethynylbenzene with another ethynyl radical can lead to the formation of diethynylbenzenes. nih.gov Subsequent reactions and cyclizations of these species are proposed to form naphthalene (B1677914) (C₁₀H₈), the simplest PAH. lifechemicals.com This step-wise growth from single-ring aromatics to multi-ring systems is a key aspect of understanding the chemical complexity of the ISM.
The general reaction scheme is as follows:
Benzene → Ethynylbenzene → Diethynylbenzene → Naphthalene
While this pathway has been primarily studied for the parent ethynylbenzene, it is reasonable to assume that substituted derivatives like this compound could also participate in similar growth processes. The cyclobutyl group would be carried along in the reaction sequence, leading to the formation of cyclobutyl-substituted PAHs. The presence of such alkyl-substituted PAHs could have implications for the spectroscopic signatures observed from the ISM and for the chemical inventory of meteorites and comets. nih.govlifechemicals.com
Future Research Directions for 1 Cyclobutyl 3 Ethynylbenzene
Development of Highly Stereoselective and Enantioselective Synthetic Routes
The synthesis of cyclobutane (B1203170) derivatives with precise stereochemical control remains a significant challenge in organic chemistry. rsc.org Future research should prioritize the development of catalytic enantioselective methods to access specific stereoisomers of 1-Cyclobutyl-3-ethynylbenzene and its derivatives. nih.govacs.org
Key research objectives in this area include:
Catalytic [2+2] Cycloadditions: A promising avenue lies in the enantioselective [2+2] cycloaddition between appropriately substituted alkynes and alkenes. nih.govacs.orgnsf.gov The development of novel chiral catalysts, potentially based on earth-abundant metals, could enable the direct and efficient synthesis of chiral cyclobutenes, which can then be reduced to the desired cyclobutanes. nih.govacs.orgnsf.gov
Lewis Acid-Catalyzed Photocycloadditions: Visible-light-mediated, Lewis acid-catalyzed dearomative [2+2] photocycloaddition presents another powerful strategy. nih.gov This approach could be adapted for the synthesis of cyclobutane-fused aromatic systems, offering a pathway to complex derivatives of this compound. nih.gov
Michael Addition Strategies: The enantioselective sulfa-Michael addition using cyclobutene (B1205218) derivatives has been shown to produce thio-substituted cyclobutanes with high enantioselectivity. rsc.org Exploring analogous conjugate addition reactions could provide access to a variety of functionalized and stereochemically defined cyclobutane cores. rsc.org
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Catalytic [2+2] Cycloaddition | High atom economy, direct formation of the cyclobutane ring. nih.govacs.orgnsf.gov | Control of regioselectivity and enantioselectivity, limited substrate scope. nih.govacs.orgnsf.gov |
| Lewis Acid-Catalyzed Photocycloaddition | Mild reaction conditions, access to complex fused systems. nih.gov | Potential for side reactions, requirement for specific chromophores. |
| Michael Addition to Cyclobutenes | High diastereoselectivity and enantioselectivity, modular approach. rsc.org | Requires pre-functionalized cyclobutene starting materials. |
Exploration of Bio-orthogonal Reactivity and Chemoselective Transformations
The terminal alkyne moiety in this compound is a versatile functional group for bio-orthogonal chemistry, allowing for its application in biological systems without interfering with native biochemical processes. wikipedia.org
Future research in this domain should focus on:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): While linear alkynes are generally less reactive in SPAAC than their strained counterparts, the development of new catalysts or activated azide (B81097) partners could enhance the utility of this compound in copper-free click reactions for in vivo imaging and bioconjugation. wikipedia.orgvub.be
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The well-established "click" reaction remains a powerful tool for in vitro applications. researchgate.netresearchgate.net Research could explore the development of novel ligands to improve the efficiency and biocompatibility of copper catalysts for ligating this compound to biomolecules. researchgate.netnih.gov
Other Bio-orthogonal Reactions: The terminal alkyne can also participate in other bio-orthogonal transformations, such as the Sonogashira coupling. researchgate.net Investigating the scope and limitations of these reactions with this compound will expand its toolkit for biological applications.
Integration into Hybrid Organic-Inorganic Material Systems
Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, leading to novel functionalities. nih.govnih.govfrontiersin.org The rigid cyclobutane and the reactive alkyne of this compound make it an attractive building block for such materials.
Potential research directions include:
Polymerization and Cross-Linking: The ethynyl (B1212043) group can be polymerized or used as a cross-linking site to create robust organic-inorganic hybrid polymers. frontiersin.org This could lead to materials with tailored mechanical, thermal, and optical properties.
Surface Functionalization: this compound can be used to functionalize the surface of inorganic nanoparticles or substrates, modifying their properties and enabling their dispersion in organic matrices. rsc.org
Sol-Gel Processes: Incorporation of this compound into sol-gel processes could lead to the formation of hybrid glasses and ceramics with unique porous structures and functionalities. mdpi.com
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Mechanistic Studies
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing synthetic routes and designing new applications. Advanced spectroscopic techniques can provide real-time insights into these processes. spectroscopyonline.com
Future research should employ:
In-Situ Infrared (IR) and Raman Spectroscopy: These techniques can monitor the disappearance of reactants and the appearance of products and intermediates in real-time, providing valuable kinetic and mechanistic data. spectroscopyonline.com The characteristic C≡C and C-H stretches of the ethynyl group, as well as the vibrational modes of the cyclobutane ring, can serve as spectroscopic handles. masterorganicchemistry.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed structural information about transient species and help to elucidate complex reaction pathways. rsc.org Parahydrogen-induced polarization (PHIP) NMR could be used to enhance the signals of reaction intermediates and products. rsc.org
Ultrafast Spectroscopy: Techniques like transient absorption and fluorescence up-conversion spectroscopy can probe the excited-state dynamics of this compound, which is particularly relevant for photochemical reactions and applications in optoelectronics. acs.org
Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Novel Derivatives
Machine learning (ML) and artificial intelligence (AI) are transforming chemical research by enabling the prediction of reaction outcomes and the design of new molecules with desired properties. neurips.ccnih.govprinceton.edu
Future applications in the context of this compound include:
Predicting Reaction Outcomes: ML models can be trained on experimental data to predict the yield and selectivity of reactions involving this compound and its derivatives. nih.govprinceton.eduresearchgate.net This can accelerate the optimization of reaction conditions and reduce the need for extensive experimental screening. nih.gov
Designing Novel Derivatives: Generative AI models can be used to design new derivatives of this compound with optimized properties for specific applications, such as improved biological activity or enhanced material performance. springernature.comnih.govtechnologynetworks.comnih.gov
Elucidating Reaction Mechanisms: By analyzing large datasets of quantum chemical calculations, ML can help to identify key features that govern the reactivity of this compound and provide insights into reaction mechanisms. arxiv.org
The table below summarizes the potential impact of AI and ML in this research area:
| Application | Potential Impact |
| Reaction Outcome Prediction | Accelerated optimization of synthetic routes, reduced experimental costs. nih.govresearchgate.net |
| Design of Novel Derivatives | Faster discovery of new molecules with improved properties for various applications. nih.govresearchgate.net |
| Mechanistic Elucidation | Deeper understanding of reactivity, enabling more rational design of catalysts and reactions. arxiv.org |
Q & A
Q. What are the common synthetic routes for 1-Cyclobutyl-3-ethynylbenzene, and how can reaction conditions be optimized?
The synthesis typically involves coupling reactions between cyclobutyl-substituted aryl halides and terminal alkynes. Key methodologies include:
- Sonogashira Coupling : Reacting 3-bromo-1-cyclobutylbenzene with ethynyltrimethylsilane under palladium catalysis (e.g., Pd(PPh₃)₂Cl₂) and copper iodide co-catalysis in a triethylamine/THF solvent system. Optimize by controlling temperature (60–80°C) and degassing to prevent alkyne polymerization .
- Cyclobutane Ring Formation : Strain-inducing strategies like [2+2] photocycloaddition of styrene derivatives, followed by functionalization via halogenation and alkyne introduction .
- Click Chemistry : For downstream applications, the ethynyl group can undergo Huisgen cycloaddition with azides to form triazoles, requiring Cu(I) catalysts and inert conditions .
Q. How is the structure of this compound confirmed using spectroscopic methods?
Structural elucidation relies on:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons appear as a triplet (J = 8 Hz) at δ 7.2–7.4 ppm, while cyclobutyl protons show complex splitting (δ 2.5–3.5 ppm). The ethynyl proton is absent due to quadrupolar relaxation but confirmed via DEPT-135 .
- ¹³C NMR : The sp-hybridized ethynyl carbon resonates at δ 70–80 ppm, and cyclobutyl carbons appear at δ 20–40 ppm .
- IR Spectroscopy : The C≡C stretch is observed at ~2100 cm⁻¹, and aromatic C-H stretches at ~3000–3100 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (m/z ≈ 170) and fragmentation patterns (e.g., loss of cyclobutyl or ethynyl groups) validate the structure .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Moisture Sensitivity : The ethynyl group is prone to hydrolysis; store under anhydrous conditions (e.g., molecular sieves) .
- Light Sensitivity : Cyclobutyl rings may undergo retro-[2+2] reactions under UV light; use amber glassware and inert atmospheres (N₂/Ar) .
- Temperature : Store at 2–8°C to minimize thermal decomposition. Avoid prolonged exposure to temperatures >25°C .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the ethynyl group in this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloadditions. For example, the ethynyl LUMO often interacts with electron-rich dienophiles in Diels-Alder reactions .
- Molecular Dynamics Simulations : Model steric effects of the cyclobutyl group on reaction trajectories, identifying transition states and activation energies .
- Solvent Effects : Use COSMO-RS models to assess solvent polarity impacts on alkyne reactivity in polar protic vs. aprotic media .
Q. What strategies resolve contradictions in spectroscopic data for cyclobutyl-containing compounds?
- Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography with NMR) to resolve ambiguities. For example, X-ray can confirm cyclobutyl ring puckering, which affects NMR splitting patterns .
- Isotopic Labeling : Introduce deuterium at the ethynyl position to simplify ¹H NMR spectra and confirm coupling constants .
- Dynamic NMR : Analyze temperature-dependent spectra to detect ring-flipping in cyclobutyl moieties, which may obscure static NMR data .
Q. How does the cyclobutyl ring strain influence the compound's reactivity in Diels-Alder reactions?
- Ring Strain Effects : The cyclobutyl group’s ~26 kcal/mol strain energy increases electrophilicity of the ethynyl group, accelerating reactions with electron-deficient dienes. Kinetic studies show a 3-fold rate increase compared to non-strained analogs .
- Steric Hindrance : The bulky cyclobutyl group directs meta-selectivity in cycloadditions. Computational models (e.g., NBO analysis) quantify steric parameters to predict regioselectivity .
- Thermodynamic Control : Despite strain, the retro-Diels-Alder equilibrium favors product formation due to aromatic stabilization in adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
